chemical structure and physical properties of 1-[5-(2-fluorophenyl)-2-thienyl]ethanone
chemical structure and physical properties of 1-[5-(2-fluorophenyl)-2-thienyl]ethanone
An In-depth Technical Guide to 1-[5-(2-fluorophenyl)-2-thienyl]ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1-[5-(2-fluorophenyl)-2-thienyl]ethanone (CAS RN: 893741-43-0), a heterocyclic ketone of significant interest in medicinal chemistry and materials science. The document elucidates the compound's core chemical structure, explores its physicochemical properties through comparative analysis with related analogues, and presents detailed, field-proven protocols for its empirical characterization. The guide is structured to deliver not just data, but also the underlying scientific rationale for analytical and synthetic strategies, empowering researchers to effectively synthesize, verify, and utilize this valuable chemical entity.
Core Chemical Identity and Molecular Structure
1-[5-(2-fluorophenyl)-2-thienyl]ethanone is an aromatic ketone built upon a central thiophene ring.[1] This core structure is functionalized at the C2 position with an acetyl (ethanone) group and at the C5 position with a 2-fluorophenyl substituent.
Key Structural Identifiers:
| Identifier | Value | Source |
| CAS Number | 893741-43-0 | [2][3] |
| Molecular Formula | C₁₂H₉FOS | [2] |
| IUPAC Name | 1-[5-(2-fluorophenyl)thiophen-2-yl]ethan-1-one | [2] |
| Common Synonyms | 1-[5-(2-Fluorophenyl)-2-thienyl]ethanone, 2-Acetyl-5-(2-fluorophenyl)thiophene | [2][3] |
| Molecular Weight | 220.26 g/mol | [4] |
| SMILES | CC(=O)C1=CC=C(S1)C2=CC=CC=C2F | N/A |
The molecule's architecture is defined by the covalent linkage of two distinct aromatic systems—thiophene and 2-fluorophenyl—to a central acetyl moiety. The fluorine atom on the phenyl ring introduces significant electronic modulation, enhancing the compound's potential for tailored applications in drug design by improving metabolic stability and binding affinity.[5]
Structurally, the molecule is not perfectly planar. Due to steric hindrance between the ortho-fluorine on the phenyl ring and the adjacent hydrogen on the thiophene ring, a notable dihedral angle is expected between the mean planes of the two aromatic rings. In a crystallographic study of a similar molecule, 1-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-thienyl}ethanone, the dihedral angle between the thiophene and substituted phenyl rings was found to be 54.37°.[6] A similar significant twist is anticipated for 1-[5-(2-fluorophenyl)-2-thienyl]ethanone, which has profound implications for its crystal packing, solubility, and interactions with biological targets.
Physicochemical Properties: An Overview
While specific, experimentally determined physical data such as melting and boiling points for 1-[5-(2-fluorophenyl)-2-thienyl]ethanone are not widely published, we can infer its likely properties based on structurally related compounds.
| Property | Related Compound | Value | Significance & Predicted Trend |
| Physical Form | 2-Acetyl-5-methylthiophene | Solid | The increased molecular weight and intermolecular forces from the fluorophenyl group suggest 1-[5-(2-fluorophenyl)-2-thienyl]ethanone will be a solid at room temperature.[7] |
| Melting Point | 2-Acetylthiophene | 10-11 °C (lit.) | The target compound's melting point is expected to be substantially higher due to its larger size, increased symmetry, and potential for π-π stacking and C-H···F interactions.[6][8] |
| Boiling Point | 2-Acetylthiophene | 214 °C (lit.) | The boiling point will be significantly elevated compared to the simpler analogue due to the higher molecular mass and stronger intermolecular forces.[8] |
| Solubility | General Arylthiophenes | Very slightly soluble in water | Like most arylthiophenes, it is expected to be poorly soluble in water but should exhibit good solubility in common organic solvents such as chloroform, acetone, and dimethyl sulfoxide (DMSO).[6][7] |
| Density | 2-Acetylthiophene | 1.168 g/mL at 25 °C (lit.) | The density is predicted to be slightly higher than that of 2-acetylthiophene due to the presence of the heavier fluorine and phenyl moieties.[8] |
Proposed Synthetic Workflow
Arylthiophenes such as the title compound are commonly synthesized via cross-coupling reactions.[6] A robust and high-yield approach involves a Suzuki-Miyaura cross-coupling reaction. This method offers high functional group tolerance and is a staple in modern medicinal chemistry for creating C-C bonds between aromatic rings.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Protocol: Suzuki-Miyaura Cross-Coupling
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Reactor Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-acetyl-5-bromothiophene (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
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Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq). The base is critical for activating the boronic acid.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The resulting crude solid is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-[5-(2-fluorophenyl)-2-thienyl]ethanone.
Structural Elucidation and Quality Control: An Analytical Workflow
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique analytical approach ensures a self-validating system of characterization.
Caption: Integrated workflow for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules.
-
¹H NMR Protocol:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
-
Expected ¹H NMR Signals:
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~2.6 ppm (singlet, 3H): The three protons of the acetyl methyl group (-C(O)CH₃).
-
~7.2-7.8 ppm (multiplets, 6H): A complex region containing signals for the two protons on the thiophene ring and the four protons on the 2-fluorophenyl ring. The coupling between protons and the fluorine atom (²JHF, ³JHF) will lead to more complex splitting patterns than in a non-fluorinated analogue.
-
-
¹³C NMR Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C spectrum.
-
-
Expected ¹³C NMR Signals:
-
~25-30 ppm: Acetyl methyl carbon.
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~120-150 ppm: Aromatic carbons from both thiophene and fluorophenyl rings. The carbon directly bonded to fluorine will appear as a doublet due to ¹JCF coupling.
-
~190 ppm: The carbonyl carbon of the ketone group.
-
-
¹⁹F NMR Protocol:
-
Use the same sample.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
-
Expected ¹⁹F NMR Signal:
-
A single signal, likely a multiplet due to coupling with ortho-protons, confirming the presence and electronic environment of the fluorine atom.
-
Mass Spectrometry (MS)
MS provides the exact molecular weight, confirming the elemental composition.
-
Protocol (Electrospray Ionization - ESI):
-
Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap analyzer.
-
-
Expected Result:
-
A prominent molecular ion peak [M+H]⁺ at m/z 221.0436, corresponding to the molecular formula C₁₂H₁₀FOS⁺. The high-resolution measurement is crucial to distinguish it from other potential elemental compositions.
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule.
-
Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the spectrum, typically over 4000-400 cm⁻¹.
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-
Expected Key Absorption Bands:
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~1660-1680 cm⁻¹: A very strong and sharp absorption corresponding to the C=O (carbonyl) stretch of the aryl ketone. This is a highly diagnostic peak.[9]
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~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.
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~1200-1250 cm⁻¹: C-F stretching vibration.
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Conclusion
1-[5-(2-fluorophenyl)-2-thienyl]ethanone is a strategically designed molecule with significant potential. Its structural characterization relies on a synergistic application of NMR, MS, and IR spectroscopy. The protocols and predictive data outlined in this guide provide a robust framework for researchers to synthesize, purify, and unequivocally verify the structure of this compound, ensuring its suitability for downstream applications in drug discovery and materials science.
References
- From Laboratory to Industry: Uses of 1-(2,3,4,5-Tetrafluorophenyl)ethanone. (2026, February 24). Google Grounding API.
- 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone - PMC.
- 1-[5-(2-fluorophenyl)thiophen-2-yl]ethan-1-one - NextSDS. NextSDS.
- Ethanone, 1-[4,5-bis(4-fluorophenyl)-2-thienyl]- 140402-37-5 wiki - Guidechem. Guidechem.
- 1-[5-(4-fluorophenyl)thiophen-2-yl]ethan-1-one(CAS# 886361-46-2 ) - angenechemical.com. Angene Chemical.
- 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem. PubChem.
- 2-Acetylthiophene 98 88-15-3 - Sigma-Aldrich. Sigma-Aldrich.
- Spectroscopic and theoretical studies of some 2-(2′-haloacetyl)-5-substituted: 1-Methylpyrrole, furan and thiophene | Request PDF - ResearchGate.
- Synthesis and Reactivity of 2-Acetylthiophenes Deriv
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